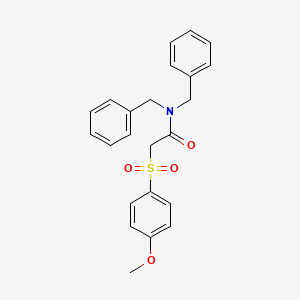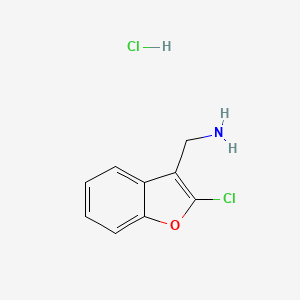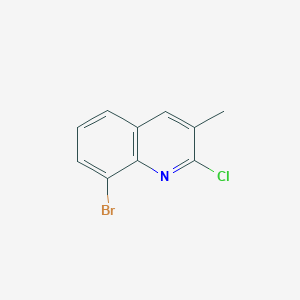
8-Bromo-2-chloro-3-methylquinoline
Overview
Description
8-Bromo-2-chloro-3-methylquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry Quinoline derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
Quinoline compounds, to which 8-bromo-2-chloro-3-methylquinoline belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .
Mode of Action
Bromoquinolines, a group that includes this compound, are essential precursors for carbon-carbon bond formation. This suggests that this compound may interact with its targets by forming new carbon-carbon bonds, leading to changes in the target molecules.
Biochemical Pathways
Quinoline derivatives have shown substantial biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Given the biological activities of quinoline derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 8-Bromo-2-chloro-3-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the bromination and chlorination of 3-methylquinoline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective substitution at the desired positions on the quinoline ring .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
8-Bromo-2-chloro-3-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to form carbon-carbon bonds by reacting this compound with boronic acids or esters in the presence of palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized quinoline derivatives with potential biological and chemical applications.
Scientific Research Applications
8-Bromo-2-chloro-3-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and molecular targets.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules and materials.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of dyes, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
8-Bromo-2-chloro-3-methylquinoline can be compared with other quinoline derivatives such as:
2-Chloroquinoline: Lacks the bromine and methyl groups, resulting in different chemical properties and biological activities.
3-Methylquinoline: Lacks the bromine and chlorine atoms, which may affect its reactivity and applications.
8-Bromoquinoline:
The unique combination of bromine, chlorine, and methyl groups in this compound distinguishes it from these similar compounds, providing it with specific advantages in terms of reactivity and application potential.
Properties
IUPAC Name |
8-bromo-2-chloro-3-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-5-7-3-2-4-8(11)9(7)13-10(6)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZHHBXTNGGWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)Br)N=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
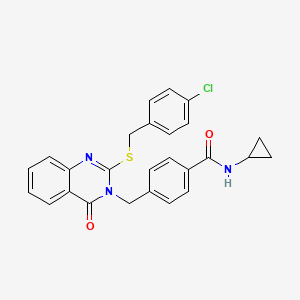
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2628802.png)
![2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B2628804.png)
![1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B2628805.png)
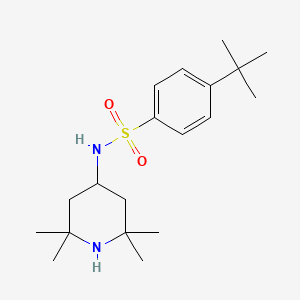
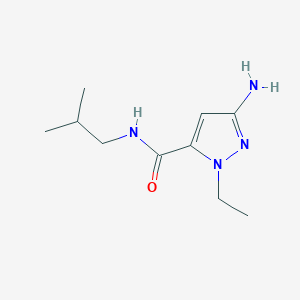
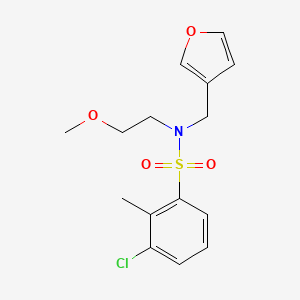
![N-(2,3-dimethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2628810.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide](/img/structure/B2628812.png)
![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2628813.png)
![2-(4-fluorophenyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B2628814.png)
![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2628817.png)
